![molecular formula C21H18Cl2F3N7O4 B2462828 Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate CAS No. 338399-98-7](/img/structure/B2462828.png)
Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate
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Description
Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate is a useful research compound. Its molecular formula is C21H18Cl2F3N7O4 and its molecular weight is 560.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Applications
Synthesis of Pyrido Oxazines and Thiazines :Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate has been involved in the synthesis of potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. The synthesis involved hydrolysis, catalytic hydrogenation, and reactions with alpha-halo ketones. These compounds were evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
Antibacterial Agents Synthesis
1,4-Dihydro-4-oxopyridinecarboxylic Acids :This compound has also been utilized in the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, which are known as antibacterial agents. The compounds underwent various reactions including the Sandmeyer reaction, Balz-Schiemann reaction, and the introduction of various substituents at specific positions. Enoxacin, a notable antibacterial agent, was one of the products of this synthesis, showing broad and potent in vitro antibacterial activity and excellent in vivo efficacy on systemic infections (Matsumoto et al., 1984).
Synthesis of Insecticide Intermediates
Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate :The compound has been an important intermediate in the synthesis of a new insecticide, chlorantraniliprole. It involved a process of esterification and bromination, resulting in a high total yield and purity, indicating its industrial potential due to the simple synthetic process and low cost (Lan Zhi-li, 2007).
properties
IUPAC Name |
ethyl N-[(E)-3-[4-[5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridazin-4-yl]piperazin-1-yl]-2-cyanoprop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F3N7O4/c1-2-37-20(36)30-18(34)12(8-27)11-31-3-5-32(6-4-31)15-10-29-33(19(35)16(15)23)17-14(22)7-13(9-28-17)21(24,25)26/h7,9-11H,2-6H2,1H3,(H,30,34,36)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRMFRZPKIXOOG-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F3N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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